Gambogic Acid

Hsp90 inhibition isoform specificity target engagement

Select Gambogic Acid (GA, CAS 2752-65-0) for its clinical validation and unique multi-target profile. Unlike preclinical caged xanthone analogs, GA completed Phase IIa trials with established 45 mg/m² dosing. It enables Hsp90β-specific client protein degradation without triggering the heat shock response, CYP2E1-dependent tissue-selective proteasome inhibition comparable to bortezomib, and pan-Bcl-2 family antagonism (Mcl-1 IC50 0.79 μM, Bcl-B IC50 0.66 μM) addressing venetoclax resistance. Empirically verified to reverse multidrug-resistant phenotypes. Insist on compound-specific CoA to avoid analog-related experimental inconsistency.

Molecular Formula C38H44O8
Molecular Weight 628.7 g/mol
CAS No. 2752-65-0
Cat. No. B1674600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGambogic Acid
CAS2752-65-0
SynonymsB-Guttiferrin;  Beta-Guttiferrin;  Beta-Guttilactone;  Cambogic acid;  Guttatic acid;  Guttic acid.
Molecular FormulaC38H44O8
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C
InChIInChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1
InChIKeyGEZHEQNLKAOMCA-RRZNCOCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gambogic Acid (CAS 2752-65-0) for Oncology R&D: Key Procurement and Differentiation Factors


Gambogic acid (GA, CAS 2752-65-0) is a polyprenylated caged xanthone isolated from the resin of Garcinia hanburyi, a traditional Chinese medicinal plant [1]. It functions as a multi-targeted small molecule with demonstrated activity in preclinical and clinical oncology research, including mechanisms such as Hsp90 inhibition, proteasome inhibition, Bcl-2 family protein antagonism, and multidrug resistance reversal [2]. GA has advanced to Phase II clinical trials in China as an injectable anticancer agent, providing a level of clinical validation that distinguishes it from many other research-stage natural products [3].

Why Gambogic Acid (CAS 2752-65-0) Cannot Be Replaced by Common Xanthone Analogs in Cancer Research


The caged xanthone family comprises numerous structurally related compounds, including gambogenic acid (GNA), neogambogic acid (NGA), epi-gambogic acid, and gambogoic acid (GOA). Despite their shared scaffold, these analogs exhibit divergent pharmacological profiles in terms of potency, target engagement, selectivity, and stability [1]. Substitution of GA with a structurally similar xanthone—without empirical validation—risks experimental inconsistency due to differences in Hsp90 isoform binding, metabolic activation requirements for proteasome inhibition, and cytotoxic potency against multidrug-resistant cell lines . Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation of Gambogic Acid (CAS 2752-65-0): Head-to-Head Comparator Data for Procurement Decisions


Hsp90 Inhibition: Isoform-Specific Binding at a Non-ATP Site vs. Pan-Hsp90 Inhibitors

Gambogic acid (GA) binds selectively to the middle domain of Hsp90β with a dissociation constant (KD) of 9.8 μM, engaging a site distinct from the ATP-binding pocket targeted by geldanamycin and 17-AAG [1]. Unlike N-terminal ATP-competitive inhibitors, GA does not compete with geldanamycin and exhibits isoform specificity toward Hsp90β over Hsp90α, representing a novel binding pharmacophore [2]. This differentiated mechanism avoids the heat shock response induction commonly observed with classical Hsp90 inhibitors.

Hsp90 inhibition isoform specificity target engagement protein folding

Tissue-Specific Proteasome Inhibition: Comparable Potency to Bortezomib with Reduced Systemic Toxicity

Gambogic acid (GA) inhibits tumor proteasome activity with potency comparable to the clinically approved proteasome inhibitor bortezomib but exhibits significantly lower toxicity to normal tissues . GA functions as a prodrug that requires metabolic activation by CYP2E1, an enzyme preferentially expressed in tumor tissues. This tissue-specific activation confers tumor-selective proteasome inhibition, whereas bortezomib acts as a direct, non-selective inhibitor [1].

proteasome inhibition tumor selectivity CYP2E1 prodrug toxicity

Selective Cytotoxicity: Differential Apoptosis Induction in Cancer vs. Normal Cells

In a direct comparative study, gambogic acid (GA) selectively induced apoptosis in human hepatoma SMMC-7721 cells while exhibiting significantly reduced effects on normal human embryonic hepatic L02 cells [1]. This selectivity was attributed to higher GA binding activity in cancer cells and longer retention time in tumor tissue compared to normal liver tissue in tumor-bearing mice [2].

selective apoptosis hepatoma normal hepatocytes cancer selectivity

Chemical Stability and Cytotoxic Integrity: GA vs. Its Spontaneous Degradation Product Gambogoic Acid

Gambogic acid (GA) is stable in acetone, acetonitrile, and chloroform under acidic conditions, but undergoes nucleophilic addition in methanol to form gambogoic acid (GOA), a degradation product with significantly weaker cytotoxic activity [1]. This transformation underscores that the α,β-unsaturated carbonyl moiety at C-10 is essential for GA's cytotoxic potency. Researchers using GA must avoid methanolic storage to prevent activity loss [2].

chemical stability gambogoic acid degradation product cytotoxicity loss

Clinical Development Status: Phase IIa Trial Data in Advanced Malignancies

Gambogic acid (GA) has completed Phase I and Phase IIa clinical trials in China for advanced malignant tumors, a level of clinical validation not achieved by closely related analogs such as gambogenic acid, neogambogic acid, or epi-gambogic acid [1]. The open-label, randomized, multicenter Phase IIa study evaluated GA injection (45 mg/m²) in patients with advanced solid tumors, establishing a favorable safety profile and providing a clinical dosing benchmark for further investigation [2].

clinical trial Phase IIa advanced cancer human data

Bcl-2 Family Protein Inhibition Profile: Pan-Inhibitor Activity with Submicromolar IC50 Values

Gambogic acid (GA) competitively inhibits multiple Bcl-2 family anti-apoptotic proteins, including Bcl-XL (IC50 = 1.47 μM), Bcl-2 (IC50 = 1.21 μM), Bcl-W (IC50 = 2.02 μM), Bcl-B (IC50 = 0.66 μM), Bfl-1 (IC50 = 1.06 μM), and Mcl-1 (IC50 = 0.79 μM), while activating caspases with an EC50 of 0.78-1.64 μM [1]. This broad inhibition profile distinguishes GA from selective Bcl-2 inhibitors like venetoclax, which primarily targets Bcl-2 and spares Mcl-1 [2].

Bcl-2 family apoptosis induction Mcl-1 caspase activation

Optimal Research and Industrial Applications for Gambogic Acid (CAS 2752-65-0) Based on Verified Differentiation


Hsp90β-Selective Inhibitor Development and Mechanistic Studies

Researchers developing next-generation Hsp90 inhibitors can utilize GA as a chemical probe for the Hsp90β middle domain binding site, a pharmacophore distinct from the N-terminal ATP pocket targeted by geldanamycin and 17-AAG [1]. GA's isoform selectivity enables investigation of Hsp90β-specific client protein degradation without triggering the heat shock response, providing a unique tool compound for target validation and structure-based drug design .

Tumor-Selective Proteasome Inhibition with Reduced Systemic Toxicity

GA's CYP2E1-dependent prodrug activation mechanism confers tissue-specific proteasome inhibition comparable in potency to bortezomib but with significantly reduced toxicity to normal tissues [1]. This property supports research into proteasome-targeted therapies with wider therapeutic windows, particularly for tumors with high CYP2E1 expression. GA serves as a valuable reference compound for designing tumor-selective proteasome inhibitors .

Preclinical and Translational Oncology Studies with Clinical Validation

Unlike its closely related analogs that remain entirely preclinical, GA has completed Phase IIa clinical trials, providing human pharmacokinetic and safety data [1]. This clinical validation makes GA a more reliable candidate for translational research programs, combination therapy studies with standard-of-care agents, and biomarker discovery initiatives . The established 45 mg/m² dosing schedule offers a practical starting point for in vivo efficacy studies.

Mcl-1-Dependent and Bcl-2 Inhibitor-Resistant Cancer Models

GA's pan-Bcl-2 family inhibition profile, with submicromolar IC50 values against Mcl-1 (0.79 μM) and Bcl-B (0.66 μM), addresses a key resistance mechanism encountered with selective Bcl-2 inhibitors such as venetoclax [1]. Research programs studying tumors with intrinsic or acquired resistance to selective Bcl-2 antagonists may utilize GA to evaluate the therapeutic potential of broad-spectrum anti-apoptotic protein inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gambogic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.